molecular formula C21H30ClN3O3 B2613159 (4-Butoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351617-71-4

(4-Butoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2613159
CAS No.: 1351617-71-4
M. Wt: 407.94
InChI Key: FWGTYURTSUQAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based methanone derivative featuring two key substituents:

  • 4-Butoxyphenyl group: A lipophilic aryl ether moiety that enhances membrane permeability and metabolic stability.
  • 3,5-Dimethylisoxazol-4-ylmethyl group: A heterocyclic substituent contributing to steric and electronic interactions with biological targets.

The hydrochloride salt form improves aqueous solubility, facilitating pharmacological applications.

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3.ClH/c1-4-5-14-26-19-8-6-18(7-9-19)21(25)24-12-10-23(11-13-24)15-20-16(2)22-27-17(20)3;/h6-9H,4-5,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGTYURTSUQAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Butoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has gained attention due to its potential biological activities. This article explores its biological effects, particularly focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure composed of:

  • A butoxyphenyl group
  • A piperazine moiety
  • A 3,5-dimethylisoxazole fragment

This unique combination of structural elements contributes to its biological activity, particularly in targeting specific proteins involved in disease pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit bromodomain-containing proteins, which play crucial roles in regulating gene expression through their interaction with acetylated lysines. Specifically, the 3,5-dimethylisoxazole moiety mimics acetylated lysine and binds to the bromodomain of proteins such as BRD4 , thereby modulating transcriptional activity.

Antiproliferative Effects

Research has shown that derivatives containing the 3,5-dimethylisoxazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds optimized for BRD4 inhibition have demonstrated low nanomolar potency in vitro:

CompoundTargetIC50 (μM)
Lead CompoundBRD4(1)0.640
Optimized DerivativeBRD4(1)0.0048

These findings suggest that the compound may be effective in treating cancers characterized by abnormal BRD4 activity, such as acute myeloid leukemia (AML) .

Anti-inflammatory Activity

Beyond its anticancer properties, there is evidence suggesting that the compound may exhibit anti-inflammatory effects. This is particularly relevant in conditions where bromodomain proteins are implicated in inflammatory signaling pathways. The inhibition of these proteins could lead to reduced expression of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that a related compound significantly inhibited cell proliferation in AML cells while showing minimal cytotoxicity in non-cancerous cell lines .
  • Anti-inflammatory Mechanisms : Another investigation highlighted the potential of isoxazole derivatives in reducing inflammation markers in vitro, indicating a promising avenue for therapeutic development .

Scientific Research Applications

Scientific Research Applications

The applications of (4-Butoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride can be categorized into several key areas:

Cancer Therapy

  • BRD4 Inhibition : As a BRD4 inhibitor, this compound shows promise in treating various cancers, including acute myeloid leukemia and breast cancer. Studies have demonstrated its ability to reduce cell viability and induce apoptosis in cancer cells by disrupting oncogenic signaling pathways .
  • Case Study : In a study focused on acute myeloid leukemia cells, compounds similar to this one exhibited strong antiproliferative effects without general cytotoxicity in non-cancerous cells, highlighting their potential for selective cancer therapy .

Pharmacological Research

  • The compound has been utilized in the design and synthesis of derivatives aimed at enhancing inhibitory activity against BRD4. Research indicates that modifications to the isoxazole structure can significantly affect the potency of these inhibitors .
  • Table 1: Structure-Activity Relationship (SAR) Studies
    CompoundStructural ModificationIC50 (µM)
    DDT26Parent Compound0.5
    DDT58Methyl Substitution2.0
    DDT69Methoxy Substitution0.8

Biochemical Pathway Studies

  • The compound's ability to modulate biochemical pathways related to cell cycle regulation and apoptosis makes it a valuable tool for studying these processes in cellular models. Its effects on protein expression levels provide insights into the mechanisms underlying cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Piperazine Methanone Derivatives

The table below compares key structural and functional differences among analogs:

Compound Name / Identifier R1 (Aryl Group) R2 (Heterocyclic Group) Key Modifications Potential Impact on Properties
Target Compound (Hydrochloride) 4-Butoxyphenyl 3,5-Dimethylisoxazol-4-ylmethyl Hydrochloride salt Enhanced solubility; improved bioavailability
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Phenethylamino benzoate Methylisoxazol-5-yl Ester linkage; phenethylamino chain Altered pharmacokinetics; reduced CNS penetration
2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfinyl)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one (12) o-Tolyl Sulfinyl-ethylisoxazole Sulfoxide introduction Increased polarity; altered metabolic stability
(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone 3,4-Dimethoxyphenyl 3,5-Dimethylisoxazol-4-ylmethyl Methoxy substituents Reduced lipophilicity; potential for altered target binding
4-(4-Chlorophenyl)piperazin-1-ylmethanone 4-Chlorophenyl 3,5-Dimethylisoxazol-4-ylmethyl Chlorine substitution Enhanced electron-withdrawing effects; possible increased receptor affinity

Functional and Pharmacological Insights

Lipophilicity and Bioavailability
  • The 4-butoxyphenyl group in the target compound confers higher lipophilicity (predicted logP ~3.5) compared to methoxy (logP ~2.0) or chlorophenyl (logP ~2.8) analogs. This suggests superior blood-brain barrier penetration, critical for CNS-targeted drugs .
Receptor Binding and Selectivity
  • Isoxazole vs. Pyridazine Heterocycles: Pyridazine-containing analogs (e.g., I-6230 in ) may target adenosine receptors, whereas isoxazole derivatives (e.g., target compound) show affinity for serotonin or dopamine receptors due to steric and electronic differences .
  • Chlorophenyl vs. Butoxyphenyl : The electron-withdrawing chlorine in may enhance piperazine basicity, increasing interactions with G-protein-coupled receptors (GPCRs), while the butoxy group’s electron-donating nature favors hydrophobic binding pockets .
Metabolic Stability
  • The ethyl ester group in I-6273 () is prone to hydrolysis, reducing half-life compared to the stable methanone backbone of the target compound .
  • Sulfoxide derivatives (compound 12, ) may undergo further oxidation to sulfones, altering activity profiles in vivo .

Research Findings and Implications

  • The target compound’s butoxyphenyl group may enhance tissue specificity over chlorophenyl analogs .

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal ConditionReference
Reaction Temperature60–70°C (for substitution)
Solvent SystemDMF or THF
Purification MethodRecrystallization (EtOH/H₂O)

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns on the piperazine and butoxyphenyl groups.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 428.22).
  • FT-IR to identify carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C-H bending.
    Cross-validate with computational methods like density functional theory (DFT) for spectral matching, as applied to structurally related piperazinone derivatives .

Advanced: How should researchers resolve conflicting bioactivity data in receptor-binding assays?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). To address this:

Standardize Assay Buffers : Use sodium acetate (pH 4.6) with 1-octanesulfonate for ion-pairing, as validated in ligand-binding studies .

Validate with Orthogonal Assays : Compare radioligand displacement data with surface plasmon resonance (SPR) to confirm binding kinetics.

Control for Metabolites : Test for hydrolysis of the hydrochloride salt under physiological pH, which may alter receptor affinity .

Q. Table 2: Assay Comparison for Bioactivity Validation

Assay TypeKey ParameterAdvantage
RadioligandIC₅₀ valuesHigh sensitivity
SPRReal-time kineticsLabel-free, quantitative
Functional cAMPDownstream signalingConfirms agonism/antagonism

Advanced: What strategies are effective for designing in vivo studies to assess pharmacokinetics?

Methodological Answer:

Dosing Protocol : Administer via intravenous (IV) and oral routes to compare bioavailability. Use LC-MS/MS for plasma quantification (LLOQ ~1 ng/mL), as applied in uremic toxin studies .

Tissue Distribution : Perform autoradiography with ¹⁴C-labeled compound to track accumulation in target organs (e.g., CNS for piperazine derivatives).

Metabolite Profiling : Identify major metabolites using HRMS and compare with in vitro hepatic microsome data .

Advanced: How can researchers address discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

Re-evaluate Force Fields : Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM) to refine ligand-receptor interactions, accounting for solvation effects.

Probe Protonation States : The hydrochloride salt may exist as a zwitterion at physiological pH; test docking poses with both neutral and charged forms .

Validate with Mutagenesis : If docking predicts key residues (e.g., Ser159 in a receptor), create point mutants and reassess binding affinity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the hydrochloride salt.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurities .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

Core Modifications : Synthesize analogs with varied substituents on the isoxazole (e.g., 3,5-diethyl) or butoxyphenyl (e.g., 4-propoxy) groups.

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl group).

In Silico Screening : Prioritize analogs with improved LogP (target 2–4) and polar surface area (<90 Ų) for CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.